molecular formula C10H8ClNO2S B1359542 (4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one CAS No. 1142199-93-6

(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one

Cat. No. B1359542
M. Wt: 241.69 g/mol
InChI Key: QEFMHXQCTYIMNC-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one” is a product used for proteomics research . It has a molecular formula of C10H8ClNO2S .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.69 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Catalysis

Isoxazole-5(4H)-ones, including derivatives similar to the specified compound, are synthesized through a multicomponent reaction involving β-ketoester, hydroxylamine, and aromatic aldehydes. This process can be catalyzed by various agents and conducted under different conditions, including photochemical methods and continuous flow systems, to enhance efficiency and yield. Such synthetic approaches are crucial for generating compounds with potential larvicidal activities against pests like Aedes aegypti, showcasing their applicability in developing environmentally friendly pest control solutions (Sampaio et al., 2023).

Biological Activities and Applications

The biological activities of isoxazole-5(4H)-one derivatives have been a significant area of research, with studies exploring their potential as larvicides, anticancer agents, and electrochemical behavior modifiers. For instance, certain derivatives have demonstrated larvicidal activity against Aedes aegypti, suggesting their potential in mosquito control strategies. Moreover, the anticancer evaluations of these compounds against lung cancer cells have shown promising results, indicating their applicability in developing new therapeutic agents (Badiger et al., 2022).

Computational and Spectroscopic Studies

Computational and spectroscopic studies on isoxazole-5(4H)-one derivatives, including structural and vibrational analyses using techniques like density functional theory (DFT), provide insights into their stability, reactivity, and electronic properties. Such studies are pivotal for understanding the molecular basis of the observed biological activities and for guiding the design of new compounds with enhanced efficacy and specificity (Kiyani et al., 2015).

Green Chemistry and Sustainable Synthesis

The emphasis on green chemistry principles in the synthesis of isoxazole-5(4H)-one derivatives highlights the scientific community's commitment to environmental sustainability. Techniques involving water as a solvent, recyclable catalysts, and energy-efficient methods like ultrasound-assisted synthesis are explored to minimize the environmental footprint of chemical synthesis processes. Such approaches not only align with sustainable development goals but also offer practical advantages in terms of operational simplicity and cost-effectiveness (Mosallanezhad & Kiyani, 2019).

Future Directions

The future directions for this compound are not specified in the search results. Given that it’s used for proteomics research , it’s likely that future research will continue to explore its potential applications in this field.

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-6-2-3-7(15-6)4-8-9(5-11)12-14-10(8)13/h2-4H,5H2,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMHXQCTYIMNC-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.